molecular formula C12H13NO2 B1397988 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one CAS No. 120039-18-1

8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one

Cat. No. B1397988
M. Wt: 203.24 g/mol
InChI Key: BDKNXHUFOFANTF-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

Add concentrated HCl (3.5 L) to a solution of N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)-N-methylacetamide (790 g, 2.709 mol, 1.0 eq) dissolved in HOAc (3.5 L). Stir the mixture for 16 hours at room temperature. Dilute the reaction mixture with 4 L of dichloromethane and then quench slowly with 50% NaOH (4.0 L) over 2 hours. Separate the two layers. Collect the organic layer, dry over sodium sulfate and concentrate under vacuum to yield an off-white solid. The solid is put through a silica plug (1/1 hexanes/ethyl acetate) to obtain the product (Cmpd N, 460 g, 84% yield).
Name
Quantity
3.5 L
Type
reactant
Reaction Step One
Name
N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)-N-methylacetamide
Quantity
790 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
solvent
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.CO[CH:4](OC)[CH2:5][N:6]([CH3:18])[C:7](=[O:17])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=1>CC(O)=O.ClCCl>[CH3:16][O:15][C:11]1[CH:12]=[CH:13][C:14]2[CH:4]=[CH:5][N:6]([CH3:18])[C:7](=[O:17])[CH2:8][C:9]=2[CH:10]=1

Inputs

Step One
Name
Quantity
3.5 L
Type
reactant
Smiles
Cl
Name
N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)-N-methylacetamide
Quantity
790 g
Type
reactant
Smiles
COC(CN(C(CC1=CC(=CC=C1)OC)=O)C)OC
Step Two
Name
Quantity
3.5 L
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quench slowly with 50% NaOH (4.0 L) over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Separate the two layers
CUSTOM
Type
CUSTOM
Details
Collect the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
to yield an off-white solid
CUSTOM
Type
CUSTOM
Details
to obtain the product (Cmpd N, 460 g, 84% yield)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC=1C=CC2=C(CC(N(C=C2)C)=O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.